Cas no 4854-10-8 (9H-Purine,2-chloro-6-(1-piperidinyl)-)

2-Chloro-6-(1-piperidinyl)-9H-purine is a purine derivative characterized by a chloro substituent at the 2-position and a piperidinyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of nucleoside analogs and pharmaceutical agents. Its structural features enable selective modifications, making it valuable for medicinal chemistry research, including kinase inhibitor design and purine-based drug discovery. The chloro group enhances reactivity for further functionalization, while the piperidinyl moiety contributes to improved solubility and bioavailability. This compound is typically handled under controlled conditions due to its sensitivity. It is commonly utilized in academic and industrial settings for targeted molecular synthesis.
9H-Purine,2-chloro-6-(1-piperidinyl)- structure
4854-10-8 structure
Product Name:9H-Purine,2-chloro-6-(1-piperidinyl)-
CAS No:4854-10-8
MF:C10H12ClN5
MW:237.688779830933
CID:334918
PubChem ID:3513813
Update Time:2025-05-20

9H-Purine,2-chloro-6-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine,2-chloro-6-(1-piperidinyl)-
    • AC1MR7WW; 2-chloro-6-(piperidin-1-yl)-9H-purine; NSC401265;
    • 2-chloro-6-(piperidin-1-yl)-7H-purine
    • SCHEMBL4905421
    • 2-chloro-6-(piperidin-1-yl)-9H-purine
    • NSC401265
    • SCHEMBL14183739
    • AKOS027460559
    • EN300-698657
    • 2-chloro-6-piperidin-1-yl-7H-purine
    • DTXSID60393208
    • 2-chloro-6-piperidin-1-yl-9H-purine
    • NSC-401265
    • 4854-10-8
    • Inchi: 1S/C10H12ClN5/c11-10-14-8-7(12-6-13-8)9(15-10)16-4-2-1-3-5-16/h6H,1-5H2,(H,12,13,14,15)
    • InChI Key: LJTAVFALQUOLOO-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C(C(=N1)N1CCCCC1)NC=N2

Computed Properties

  • Exact Mass: 237.07836
  • Monoisotopic Mass: 237.0781231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 57.7Ų

Experimental Properties

  • PSA: 57.7
  • LogP: 2.06160

9H-Purine,2-chloro-6-(1-piperidinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM233260-5g
2-Chloro-6-(piperidin-1-yl)-9H-purine
4854-10-8 97%
5g
$295 2021-08-04
Chemenu
CM233260-10g
2-Chloro-6-(piperidin-1-yl)-9H-purine
4854-10-8 97%
10g
$528 2021-08-04
Chemenu
CM233260-1g
2-Chloro-6-(piperidin-1-yl)-9H-purine
4854-10-8 97%
1g
$*** 2023-05-30
Chemenu
CM233260-5g
2-Chloro-6-(piperidin-1-yl)-9H-purine
4854-10-8 97%
5g
$1186 2024-07-16
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd